molecular formula C4H8ClNO3S2 B6600106 N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride CAS No. 2649074-59-7

N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride

Cat. No.: B6600106
CAS No.: 2649074-59-7
M. Wt: 217.7 g/mol
InChI Key: NOUACVCHGNDGDS-UHFFFAOYSA-N
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Description

N-(1-oxo-1λ⁶-thiolan-1-ylidene)sulfamoylchloride is a sulfonamide derivative characterized by a five-membered thiolan ring (tetrahydrothiophene-1,1-dioxide) with an oxo group and a sulfamoyl chloride (-SO₂NH₂Cl) substituent. Its molecular formula is inferred as C₄H₅ClN₂O₃S₂, with a molar mass of approximately 228.7 g/mol based on analogous structures.

Properties

IUPAC Name

N-(1-oxothiolan-1-ylidene)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO3S2/c5-11(8,9)6-10(7)3-1-2-4-10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUACVCHGNDGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NS(=O)(=O)Cl)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride typically involves the reaction of thiolane derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfamoyl groups into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride involves its interaction with molecular targets through its reactive sulfamoyl chloride group. This group can form covalent bonds with nucleophiles in biological molecules, potentially altering their function. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues
2.1.1. (1,1-Dioxo-1λ⁶-thietan-3-yl)methanesulfonyl Chloride
  • Molecular Formula : C₄H₇ClO₄S₂
  • Key Differences :
    • Ring Size : Contains a four-membered thietan ring (vs. five-membered thiolan in the target compound).
    • Substituent : Methanesulfonyl chloride (-SO₂Cl) instead of sulfamoyl chloride (-SO₂NH₂Cl).
  • Reactivity : The smaller thietan ring introduces higher ring strain, increasing reactivity in ring-opening reactions compared to the more stable thiolan backbone.
  • Applications : Likely used as a sulfonating agent, but lacks the amine group for nucleophilic substitution reactions enabled by the sulfamoyl group.
2.1.2. Dichlofluanid and Tolylfluanid
  • Molecular Formulas :
    • Dichlofluanid: C₉H₁₁Cl₂FN₂O₂S₂
    • Tolylfluanid: C₁₀H₁₃Cl₂FN₂O₂S₂
  • Key Differences: Backbone: Aromatic phenyl or tolyl groups (vs. cyclic sulfone). Functional Groups: Dimethylamino sulfonyl and fluoro substituents (vs. sulfamoyl chloride).
  • Applications : Both are fungicides, highlighting how substituents dictate biological activity. The target compound’s cyclic sulfone may offer reduced volatility and enhanced hydrolytic stability.
2.1.3. N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-2-(ethylamino)acetamide Hydrochloride
  • Molecular Formula : C₉H₁₈ClN₃O₃S
  • Key Differences: Substituent: Acetamide and ethylamino groups (vs. sulfamoyl chloride). Ionic Form: Hydrochloride salt (vs. neutral sulfamoyl chloride).
  • Solubility : The ionic nature improves water solubility, whereas the target compound’s sulfamoyl chloride may exhibit higher lipophilicity.
2.2. Physicochemical and Functional Comparisons
2.2.1. Reactivity
  • Sulfamoyl Chloride vs. Sulfonyl Chloride :
    • The -SO₂NH₂Cl group in the target compound enables nucleophilic substitution at both sulfur (via Cl⁻ displacement) and nitrogen (via amine acylation). Methanesulfonyl chloride derivatives (e.g., ) lack the amine group, limiting their utility in forming sulfonamides .
  • Ring Strain :
    • Thietan derivatives () are more reactive in ring-opening reactions due to higher strain, whereas the thiolan ring in the target compound offers stability for controlled reactions .
2.2.2. Stability
  • Hydrolytic Stability :
    • Sulfamoyl chlorides are moisture-sensitive, but the thiolan ring’s stability may slow hydrolysis compared to linear sulfonyl chlorides. Thietan derivatives hydrolyze faster due to ring strain .
  • Thermal Stability :
    • Cyclic sulfones generally exhibit higher thermal stability than acyclic analogues, favoring the target compound in high-temperature applications.

Data Tables

Property N-(1-oxo-1λ⁶-thiolan-1-ylidene)sulfamoylchloride (1,1-Dioxo-thietan-3-yl)methanesulfonyl Chloride Dichlofluanid
Molecular Formula C₄H₅ClN₂O₃S₂ (inferred) C₄H₇ClO₄S₂ C₉H₁₁Cl₂FN₂O₂S₂
Molar Mass (g/mol) ~228.7 218.68 319.2
Ring Size 5-membered (thiolan) 4-membered (thietan) Aromatic (phenyl)
Key Functional Group -SO₂NH₂Cl -SO₂Cl -N(SO₂NMe₂)F
Reactivity High (acylating agent) Moderate (ring-opening) Low (fungicidal activity)
Applications Sulfonamide synthesis Sulfonation Pesticide

Research Findings

  • Crystallography : SHELX programs () are critical for resolving cyclic sulfone structures, which often form stable crystals due to planar sulfone groups .
  • ADMET Properties : Radar plots () suggest that cyclic sulfones may occupy a "drug-like" physicochemical space, balancing logP and polar surface area for membrane permeability .
  • Handling : Sulfamoyl chlorides require anhydrous conditions, whereas hydrochloride salts () are easier to handle in aqueous media .

Biological Activity

N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique thiolane ring structure that contributes to its reactivity and biological properties. The presence of the sulfamoyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various bacterial strains. The following table summarizes the observed antibacterial activities against selected pathogens:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Mechanism of Action
Staphylococcus aureus32Inhibition of Enoyl-[acyl-carrier-protein] reductase
Escherichia coli64Antagonism with para-aminobenzoic acid
Pseudomonas aeruginosa128Inhibition of D-Ala-D-Ala ligase

The compound exhibited significant antibacterial activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in combating resistant infections.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit key inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a murine model of infection. The study demonstrated that administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. The findings suggest that this compound could be developed further for clinical applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in bacterial cell wall synthesis and metabolism.
  • Kinase Inhibition : It has been predicted to inhibit various kinases, which may contribute to its antibacterial and anti-inflammatory effects .
  • Antagonism with Host Factors : The interaction with host-derived factors like tumor necrosis factor-alpha suggests potential for modulating immune responses .

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